
H-Tyr-leu-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-leu-NH2 hcl: H-Tyrosine-leucine-amide hydrochloride , is a synthetic dipeptide compound. It is composed of the amino acids tyrosine and leucine, linked by an amide bond, and is often used in peptide synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-leu-NH2 hcl typically involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The amino acid tyrosine is first coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt) or oxyma.
Deprotection: The protecting group on the amino acid is removed using a deprotecting agent like piperidine.
Coupling of Leucine: The next amino acid, leucine, is then coupled to the growing peptide chain using similar reagents and conditions.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: H-Tyr-leu-NH2 hcl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The amide bond can be reduced under specific conditions.
Substitution: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted tyrosine derivatives
Scientific Research Applications
Chemistry: H-Tyr-leu-NH2 hcl is used as a model compound in peptide synthesis research. It helps in studying the efficiency of different coupling reagents and conditions.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various enzymes, helping in the investigation of enzyme kinetics and mechanisms.
Medicine: this compound has potential applications in drug development. It is used in the design and synthesis of peptide-based drugs, particularly those targeting specific receptors or enzymes.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. It also finds applications in the development of diagnostic tools and assays .
Mechanism of Action
The mechanism of action of H-Tyr-leu-NH2 hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the leucine residue contributes to the overall hydrophobicity of the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
H-Leu-NH2: A simpler dipeptide consisting of leucine and an amide group.
H-Tyr-D-Arg-Phe-Gly-NH2: A tetrapeptide with analgesic properties, used in pain management research.
Uniqueness: H-Tyr-leu-NH2 hcl is unique due to the presence of both tyrosine and leucine, which allows it to participate in a wide range of chemical and biological interactions. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
Molecular Formula |
C15H24ClN3O3 |
|---|---|
Molecular Weight |
329.82 g/mol |
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O3.ClH/c1-9(2)7-13(14(17)20)18-15(21)12(16)8-10-3-5-11(19)6-4-10;/h3-6,9,12-13,19H,7-8,16H2,1-2H3,(H2,17,20)(H,18,21);1H |
InChI Key |
QMCNLIJVARYNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


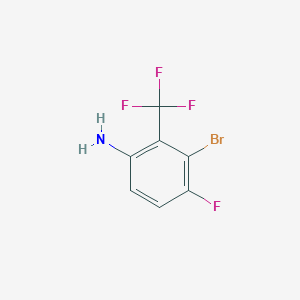
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)
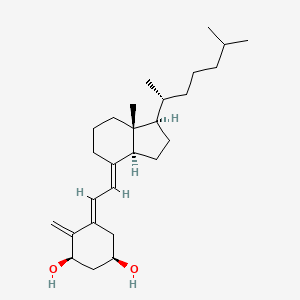
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
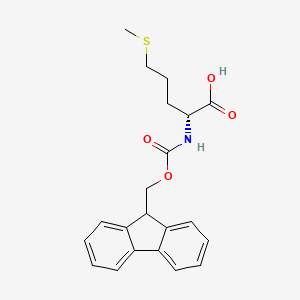
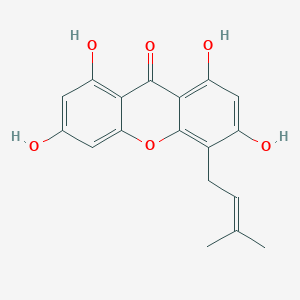
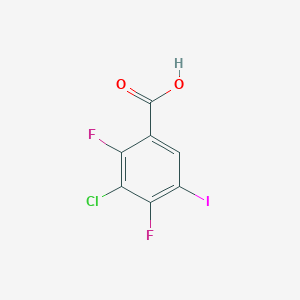
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)


![5-hexyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12100635.png)
![3-[2-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol](/img/structure/B12100639.png)

